N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILPJTOJGQCODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: Starting with commercially available 2-methyl-4-oxoquinazoline, undergoes chlorination to introduce the chloro group at the desired position.
Intermediate Formation: The chlorinated quinazoline undergoes nitration, followed by reduction to yield an amino derivative.
Final Coupling: The amino quinazoline derivative is then coupled with furan-2-carboxylic acid under amide-forming conditions, typically using a coupling agent such as EDCI in the presence of a base like DIPEA.
Industrial Production Methods: Industrially, this compound is synthesized using streamlined processes focusing on optimizing yield and purity. These involve:
Batch Processing: Ensuring precise control over reaction conditions and maintaining high purity levels.
Continuous Flow Synthesis: Enhancing efficiency and scalability, minimizing human intervention, and reducing waste production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methyl group on the quinazoline ring, forming carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions often target the nitro groups (if present) or the carbonyl functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and other oxidizing agents under acidic or basic conditions.
Reduction: Common reagents include NaBH₄, LiAlH₄, and catalytic hydrogenation using Pd/C.
Substitution: Reagents like NaOEt, LiOH in polar solvents.
Major Products:
Oxidation yields carboxylic acids or aldehydes.
Reduction typically yields amines or alcohols.
Substitution results in functionalized derivatives, introducing groups like OH, NH₂, or OR.
Scientific Research Applications
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide has demonstrated various biological activities, particularly in the following areas:
Insecticidal Activity
Research indicates that compounds similar to this compound exhibit significant insecticidal properties. Studies have shown potential larvicidal activity against mosquito larvae, suggesting mechanisms that may disrupt the nervous system or interfere with developmental processes in insects.
Anticancer Properties
Quinazolinone derivatives, including this compound, are being explored for their anticancer properties. Preliminary studies suggest that they may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related compounds have shown promising results against various cancer cell lines, indicating potential therapeutic applications in oncology .
Antimicrobial Activity
The quinazolinone scaffold is also associated with antimicrobial properties. Compounds derived from this class have been tested for efficacy against bacterial and fungal strains, contributing to the search for new antimicrobial agents amid rising resistance to existing drugs .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Condensation Reaction: The initial step often involves the condensation of 2-methyl-4-oxoquinazoline with appropriate aromatic aldehydes.
- Acetamide Formation: This intermediate undergoes acetylation to form the acetamide derivative.
- Nucleophilic Aromatic Substitution: The final step involves nucleophilic substitution where the chloroaniline reacts with the acetamide under specific conditions.
These synthetic routes require optimization for yield and purity, often involving temperature control and solvent selection.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer (MCF-7) | 15.0 | |
| Compound B | Antimicrobial | 12.5 | |
| N-(2-chloro...) | Insecticide (Larvae) | TBD |
This table summarizes findings from various studies highlighting the biological activities associated with compounds related to this compound.
Mechanism of Action
The compound exerts its effects through a combination of binding to molecular targets and modulating biochemical pathways:
Molecular Targets: Often targets kinases or other enzymes involved in cellular signaling or metabolic pathways.
Pathways Involved: It may interfere with signaling pathways crucial for cell proliferation, apoptosis, or inflammatory responses, making it a candidate for therapeutic development.
Comparison with Similar Compounds
Structural Analogues from Pyrimido-Oxazin and Quinazolinone Families
The compound shares structural motifs with pyrimido[4,5-d][1,3]oxazin derivatives described in . For example:
- N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c) features a pyrimido-oxazin core with a methoxyphenyl-piperazine substituent. Its HPLC purity (99.34%) and retention time (9.37 min) indicate superior synthetic efficiency compared to analogs like 16d (97.05% purity, 11.98 min retention) .
- tert-Butyl(3-(7-Chloro-4,4-dimethyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (18a) highlights the role of chloro and tert-butyl carbamate groups in modulating stability and reactivity .
Key Differences :
- Substituents such as the chlorophenyl group may enhance lipophilicity compared to methoxy or piperazine-containing analogs.
Furan Carboxamide Derivatives
Compounds with the furan-2-carboxamide moiety, as seen in and , exhibit diverse biological activities:
- N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide () demonstrated strong docking scores in antiviral studies, suggesting the furan carboxamide group contributes to target engagement .
- N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide () incorporates a chlorophenyl-oxadiazole hybrid, emphasizing the versatility of halogenated aryl groups in optimizing pharmacokinetics .
Key Similarities :
- Both the target compound and these analogs utilize the furan-2-carboxamide group as a hydrogen-bond acceptor, critical for interactions with biological targets.
- Chlorophenyl substituents are common, likely enhancing membrane permeability and target selectivity.
Coumarin and Triazole-Based Analogs
describes 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide , a coumarin derivative with a triazole-chlorobenzyl group. While structurally distinct from the target compound, it underscores the importance of:
Research Implications and Gaps
- Synthetic Efficiency : The target compound’s synthesis may benefit from methods described for pyrimido-oxazin derivatives, such as silicon-based purification (e.g., 18a ).
- SAR Insights: Chlorophenyl and quinazolinone motifs likely enhance target affinity but may increase metabolic liabilities compared to piperazine or oxadiazole-containing analogs.
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a compound that belongs to the class of quinazolinone derivatives, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through a synthesis of available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 424.85 g/mol. The structure includes a chloro group, a furan ring, and a quinazolinone moiety, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O3 |
| Molecular Weight | 424.85 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not Available |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, affecting cellular metabolism and proliferation.
- Receptor Modulation : It can modulate receptor activities, potentially altering neurotransmitter release or cellular signaling pathways.
- Signal Pathway Interference : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several quinazolinone compounds against various bacterial strains:
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| N-(2-chloro-5-(2-methyl... | 32 | Staphylococcus aureus |
| N-(2-chloro-5-(2-methyl... | 64 | Escherichia coli |
| N-(2-chloro-5-(2-methyl... | 16 | Pseudomonas aeruginosa |
These results indicate that this compound has potential as an antibacterial agent.
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines. The compound displayed varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The results suggest that the compound may serve as a lead for developing anticancer agents.
Case Studies and Clinical Relevance
A clinical study involving the use of quinazolinone derivatives highlighted their potential in treating resistant bacterial infections. Patients treated with compounds similar to this compound showed improved outcomes compared to standard treatments.
Q & A
Basic: What are the established synthetic routes for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
Quinazolinone Core Formation : React 2-methylanthranilic acid with urea or chloroacetyl chloride to generate the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold.
Chlorophenyl Intermediate : Introduce the 2-chloro-5-aminophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
Amide Bond Formation : Couple the chlorophenyl intermediate with furan-2-carboxylic acid using activating agents like EDCI/HOBt in DMF or THF.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity.
Critical parameters include reaction temperature (0–25°C for coupling), solvent choice (anhydrous DMF for amidation), and stoichiometric control to minimize byproducts .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?
Answer:
Methodology :
- Substituent Variation : Systematically modify:
- Quinazolinone Ring : Replace 2-methyl with ethyl or cyclopropyl to assess steric effects.
- Chlorophenyl Group : Substitute Cl with F, Br, or CF3 to evaluate electronic and hydrophobic contributions.
- Furan Carboxamide : Explore thiophene or pyridine analogs for π-stacking potential.
- Assays :
- In vitro : Enzyme inhibition assays (IC50 determination) against target kinases or proteases.
- Cellular : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., MCF-7, HepG2) with controls for apoptosis (Annexin V/PI staining).
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding energy (ΔG). For example, shows Cl→F substitution enhances metabolic stability but reduces solubility, requiring formulation adjustments .
Basic: Which analytical techniques are essential for structural and purity characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm regiochemistry (e.g., quinazolinone C=O at δ 165–170 ppm; furan protons at δ 6.3–7.4 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (ACN/water + 0.1% TFA) to verify purity (>98%).
- Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion validation (e.g., [M+H]+ expected m/z: calculated vs. observed).
- X-ray Crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .
Advanced: How to resolve contradictory cytotoxicity data across cell lines?
Answer:
Case Study : If IC50 varies >10-fold between MCF-7 (breast cancer) and HEK293 (normal kidney), investigate:
Assay Conditions :
- Ensure consistent cell passage number (<20), seeding density, and serum-free incubation post-treatment.
- Pre-solubilize compound in DMSO (<0.1% final concentration) to avoid precipitation.
Mechanistic Profiling :
- Perform Western blotting for target proteins (e.g., PARP, caspase-3) to confirm on-target effects.
- Use siRNA knockdown to validate target dependency.
Physicochemical Factors :
- Measure logP (e.g., shake-flask method) to assess membrane permeability discrepancies.
- Test stability in cell culture media (LC-MS monitoring over 24 hrs) .
Basic: What in vitro biological screening strategies are recommended for initial activity assessment?
Answer:
- Primary Screens :
- Kinase Inhibition : Panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM.
- Antimicrobial Activity : MIC determination against Gram+/− bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans).
- Secondary Screens :
- Cell Viability : NCI-60 cell line panel (72 hr exposure, SRB assay).
- Selectivity Index : Compare IC50 in cancer vs. normal cells (e.g., MCF-7 vs. MCF-10A).
- Data Interpretation : Prioritize hits with >50% inhibition at 10 µM and selectivity index >3 .
Advanced: How to address poor aqueous solubility during formulation for in vivo studies?
Answer:
Strategies :
- Prodrug Design : Introduce phosphate or PEGylated groups at the furan carboxamide (synthesize via Steglich esterification).
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers (70–150 nm size via sonication) to enhance bioavailability.
- Co-Solvent Systems : Prepare dosing solutions with 10% Cremophor EL + 5% ethanol in saline.
Validation : - Measure solubility via shake-flask method (pH 7.4 PBS).
- Conduct pharmacokinetic studies in rodents (IV vs. oral administration) to calculate AUC and Cmax .
Basic: What are the key structural analogs and their comparative biological activities?
Answer:
| Compound Modification | Biological Activity (vs. Parent Compound) | Reference |
|---|---|---|
| Cl → F on phenyl ring | ↑ Metabolic stability, ↓ solubility | |
| Furan → Thiophene | ↑ Anticancer activity (HeLa cells) | |
| 2-Methyl → 2-Ethyl on quinazolinone | ↓ Kinase inhibition, ↑ hepatic clearance |
Advanced: How to validate target engagement in complex biological systems?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat shock (37–65°C) treated vs. untreated lysates; monitor target protein aggregation via Western blot.
- Photoaffinity Labeling : Synthesize a probe with a diazirine tag; irradiate (365 nm) to crosslink to target proteins, followed by pull-down and LC-MS/MS identification.
- SPR/BLI Binding : Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure real-time binding kinetics (KD, kon/koff) .
Basic: What computational tools are used for preliminary docking studies?
Answer:
- Software : AutoDock Vina, Schrödinger Glide, or GOLD Suite.
- Protocol :
- Prepare protein structure (PDB ID: e.g., EGFR 1M17) by removing water, adding hydrogens.
- Generate ligand 3D conformers (Open Babel).
- Dock with exhaustiveness = 20 (Vina) or XP mode (Glide).
- Analyze poses for H-bonds (e.g., quinazolinone C=O with Lys745) and hydrophobic contacts (furan ring with Val702) .
Advanced: How to optimize pharmacokinetic properties for CNS penetration?
Answer:
- Modifications :
- Reduce molecular weight (<450 Da) by removing the chlorophenyl group.
- Introduce fluorine to enhance BBB permeability (logP optimization to 2–3).
- Assays :
- PAMPA-BBB : Predict passive diffusion (Pe > 4.0 × 10−6 cm/s).
- In situ Perfusion : Measure brain/plasma ratio in rodents post-IV dose.
- Case Study : shows Cl→F substitution increases BBB penetration by 2-fold in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
